Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 84501-68-8
VCID: VC20790836
InChI: InChI=1S/C22H25FN4O2/c1-2-29-22(28)26-13-11-18(12-14-26)24-21-25-19-5-3-4-6-20(19)27(21)15-16-7-9-17(23)10-8-16/h3-10,18H,2,11-15H2,1H3,(H,24,25)
SMILES: CCOC(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Molecular Formula: C22H25FN4O2
Molecular Weight: 396.5 g/mol

Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate

CAS No.: 84501-68-8

Cat. No.: VC20790836

Molecular Formula: C22H25FN4O2

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate - 84501-68-8

Specification

CAS No. 84501-68-8
Molecular Formula C22H25FN4O2
Molecular Weight 396.5 g/mol
IUPAC Name ethyl 4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C22H25FN4O2/c1-2-29-22(28)26-13-11-18(12-14-26)24-21-25-19-5-3-4-6-20(19)27(21)15-16-7-9-17(23)10-8-16/h3-10,18H,2,11-15H2,1H3,(H,24,25)
Standard InChI Key MMPSFTZVUMTCKV-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Canonical SMILES CCOC(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Introduction

Chemical Identity and Structure

Basic Chemical Information

Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate is a complex organic compound with multiple functional groups. The compound's basic chemical information is summarized in Table 1.

Table 1: Chemical Identity of Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate

ParameterInformation
CAS Registry Number84501-68-8
Molecular FormulaC₂₂H₂₅FN₄O₂
Molecular Weight396.46 g/mol
EINECS Number282-988-5
InChIInChI=1/C22H25FN4O2/c1-2-29-22(28)26-13-11-18(12-14-26)24-21-25-19-5-3-4-6-20(19)27(21)15-16-7-9-17(23)10-8-16/h3-10,18H,2,11-15H2,1H3,(H,24,25)

The molecule contains several key structural features including a benzimidazole core, a piperidine ring with a carboxylate group, and a 4-fluorophenyl substituent . The structural complexity of this compound contributes to its specific chemical and physical properties that make it relevant in pharmaceutical contexts.

Nomenclature and Synonyms

This compound is known by several synonyms in the scientific literature and commercial catalogs. The variety of names reflects both its chemical structure and its relationship to the antihistamine drug astemizole . The most common alternative names are listed in Table 2.

Table 2: Common Synonyms for Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate

SynonymContext of Usage
N-Ethoxycarbonyl NorastemizolePharmaceutical reference
Astemizole Impurity 2Pharmaceutical quality control
Ethyl 4-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylateAlternative chemical naming
4-[1-(4-Fluorobenzyl)-1H-benzimidazole-2-ylamino]piperidine-1-carboxylic acid ethyl esterExtended chemical name
1-Piperidinecarboxylic acid, 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-, ethyl esterCAS index name

Physical and Chemical Properties

Physical State and Appearance

Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate exists as a white solid at standard temperature and pressure . This physical appearance is consistent with many complex organic compounds containing aromatic rings and heteroatoms. The white crystalline nature of the compound facilitates its handling in laboratory settings and contributes to its stability profile.

Thermodynamic and Physical Properties

The compound exhibits specific thermodynamic and physical properties that are relevant to its handling, storage, and potential applications. These properties are summarized in Table 3.

Table 3: Physical and Thermodynamic Properties

PropertyValueReference
Melting Point179-182°C
Density1.28 g/cm³
Physical FormSolid
ColorWhite
Recommended Storage Temperature-20°C (Freezer)

The relatively high melting point of the compound (179-182°C) indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the amine and carbonyl groups present in the molecule .

Solubility Profile

The solubility characteristics of the compound are important considerations for its application in synthesis, analysis, and potential formulation. Available data indicates limited solubility in common organic solvents.

Table 4: Solubility Profile

SolventSolubility
ChloroformSlightly soluble
MethanolSlightly soluble
WaterLikely insoluble (inferred from structure)

The compound shows slight solubility in chloroform and methanol, which is consistent with its molecular structure containing both polar functional groups and nonpolar aromatic regions . The limited solubility in these common organic solvents may present challenges in certain applications and may necessitate the use of solvent mixtures or specialized conditions when working with this compound.

Synthesis and Production

Synthetic Routes

The synthesis of ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate has been documented in scientific literature. A primary synthetic route involves the reaction of ethyl 4-amino-1-piperidinecarboxylate with appropriate benzimidazole derivatives .

The reaction pathway typically involves several steps:

  • Formation of the fluorophenyl-substituted benzimidazole core

  • Introduction of the reactive leaving group at the 2-position of benzimidazole

  • Nucleophilic substitution with ethyl 4-amino-1-piperidinecarboxylate

  • Purification and isolation of the final product

Reaction Conditions and Optimization

The specific reaction conditions for the synthesis have been reported in the literature. According to available data, one optimized protocol includes:

Table 5: Reaction Conditions for Synthesis

ParameterConditionReference
SolventNeat (solventless)
Temperature170°C
Reaction Time4 hours
Reported Yield98%

The high yield (98%) reported for this synthesis suggests an efficient and well-optimized process . The solventless condition at elevated temperature (170°C) indicates a thermally-driven reaction, likely following an SNAr mechanism for the nucleophilic substitution at the 2-position of the benzimidazole ring.

Reference to Scientific Literature

Relationship to Astemizole

Structural Relationship

The compound is frequently referred to as "N-Ethoxycarbonyl Norastemizole" or "Astemizole Impurity 2" in the literature, indicating its structural and synthetic relationship to the antihistamine drug astemizole . The "Norastemizole" designation suggests it may be a demethylated derivative or precursor of astemizole.

Based on the naming convention and typical pharmaceutical impurity profiles, this compound likely represents:

  • A synthetic intermediate in the production of astemizole

  • A potential metabolite of astemizole

  • A degradation product formed during astemizole storage or analysis

Significance in Quality Control

SupplierProduct NameCatalog NumberPackage SizePrice (as of April 2025)Reference
USBiologicalN-Ethoxycarbonyl norastemizole27508725 mg$821
Toronto Research Chemicals (TRC)N-EthoxycarbonylNorastemizoleE8915451 g$1,110

The relatively high price points reflect the compound's specialized nature and limited market demand, typical of pharmaceutical reference standards and research chemicals .

Applications in Research and Industry

Based on its structural features and relationship to astemizole, the compound has several potential applications:

  • Pharmaceutical Reference Standard: Used for identification and quantification of impurities in astemizole manufacturing

  • Research Tool: Employed in structure-activity relationship studies of antihistamines and related compounds

  • Synthetic Intermediate: Utilized as a precursor in the synthesis of astemizole and potentially other structurally related pharmaceutical compounds

  • Analytical Standard: Used in method development and validation for pharmaceutical analysis

The high purity requirements for these applications justify the specialized production methods and corresponding premium pricing observed in commercial offerings.

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